molecular formula C19H20Cl2N2O2S2 B14219522 2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide CAS No. 827044-62-2

2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide

Cat. No.: B14219522
CAS No.: 827044-62-2
M. Wt: 443.4 g/mol
InChI Key: QSGMXKUUIWXBDN-UHFFFAOYSA-N
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Description

2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amides, sulfides, and chlorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the amide bond: This can be achieved by reacting 3-chloroaniline with an appropriate acyl chloride or anhydride under basic conditions.

    Introduction of the sulfanyl groups: This step involves the nucleophilic substitution of a suitable halide with a thiol compound, followed by further functionalization to introduce the second sulfanyl group.

    Final assembly: The intermediate compounds are then coupled under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic aromatic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s sulfanyl and amide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The chlorinated aromatic rings may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[2-(2-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-chlorophenyl)acetamide
  • 2-[3-[2-(4-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(4-chlorophenyl)acetamide
  • 2-[3-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2,3-dichlorophenyl)acetamide

Uniqueness

The uniqueness of 2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

827044-62-2

Molecular Formula

C19H20Cl2N2O2S2

Molecular Weight

443.4 g/mol

IUPAC Name

2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C19H20Cl2N2O2S2/c20-14-4-1-6-16(10-14)22-18(24)12-26-8-3-9-27-13-19(25)23-17-7-2-5-15(21)11-17/h1-2,4-7,10-11H,3,8-9,12-13H2,(H,22,24)(H,23,25)

InChI Key

QSGMXKUUIWXBDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSCCCSCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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